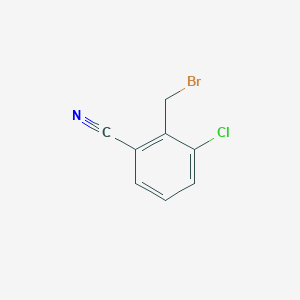

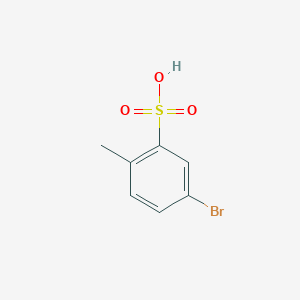

5-Bromo-2-methylbenzene-1-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-Bromo-2-methylbenzene-1-sulfonic acid is a brominated aromatic sulfonic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their properties. For instance, the N-bromo poly(styrene-co-divinylbenzene) sulphonamide acid mentioned in the first paper has a macroporous structure and exhibits cation exchange and oxidizing properties, which could be relevant when considering the reactivity of sulfonic acid groups in similar compounds .

Synthesis Analysis

The synthesis of related compounds involves bromination and dehydrobromination reactions, as seen in the second paper, where methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate is produced . This suggests that similar methods could potentially be applied to synthesize 5-Bromo-2-methylbenzene-1-sulfonic acid, with careful control of reaction conditions to ensure the correct placement of the bromine and methyl groups on the benzene ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-methylbenzene-1-sulfonic acid can be determined using techniques such as X-ray crystallography. The second paper provides an example of this, where the structure of a brominated sulfonyl compound was elucidated . Such structural analyses are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of brominated aromatic sulfonic acids can be inferred from their behavior in various chemical reactions. For example, the compound in the second paper behaves as a synthetic equivalent in reactions with nucleophiles, leading to Michael adducts . This indicates that 5-Bromo-2-methylbenzene-1-sulfonic acid could also participate in similar nucleophilic substitution reactions due to the presence of the electron-withdrawing sulfonic acid group, which makes the bromine more susceptible to displacement.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid derivatives are influenced by their functional groups. The presence of the sulfonic acid group typically increases solubility in water and confers strong acidic properties. The first paper discusses the acidity, redox potential, and stability in aqueous media of a related sulfonamide compound . These properties are essential for understanding the behavior of 5-Bromo-2-methylbenzene-1-sulfonic acid in different environments and could predict its suitability for various applications, such as in ion exchange or as a catalyst in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

5-Bromo-2-methylbenzene-1-sulfonic acid and its derivatives have been utilized in the synthesis of biologically active compounds. For instance, the synthesis of 1,2,4-triazole derivatives using sulfonic acid precursors has demonstrated effectiveness in creating compounds with antimicrobial activity and potential as surface-active agents (El-Sayed, 2006).

Catalyst in Chemical Reactions

This compound has also been used in catalysis. A notable example is the use of 8-hydroxyquinoline-5-sulfonic acid as a catalyst in Suzuki–Miyaura cross couplings in water, showcasing its efficiency and potential for recyclability without significant loss in activity (Conelly-Espinosa & Morales‐Morales, 2010).

Antioxidant Properties

Research on marine red algae Rhodomela confervoides revealed the isolation of bromophenol derivatives, exhibiting potent antioxidant activities. These compounds, including derivatives of 5-Bromo-2-methylbenzene-1-sulfonic acid, have shown activities stronger than common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their potential in preventing oxidative deterioration in food (Li et al., 2011).

Applications in Polymer Science

In the field of polymer science, sulfonic acids, including derivatives of 5-Bromo-2-methylbenzene-1-sulfonic acid, have been investigated for their effects on the solubility, electrical, and thermal properties of polypyrrole (PPy). The study found that sulfonic acids with good solvating ability can render PPy soluble in certain solvents, thus affecting its physical properties (Shen & Wan, 1998).

Use in Analytical Chemistry

Furthermore, 5-Bromo-2-methylbenzene-1-sulfonic acid has been involved in analytical chemistry methods, such as in potentiometric titrations involving azo-coupling reactions. This method demonstrated its utility in determining aromatic hydroxy compounds, amines, and compounds with active methylene groups (Vytras et al., 1984).

Metal-Organic Frameworks (MOFs)

The compound has been used in the synthesis of thermally robust metal-organic frameworks (MOFs). By substituting traditional carboxylate MOFs with sulfonic acid analogs, including derivatives of 5-Bromo-2-methylbenzene-1-sulfonic acid, these MOFs demonstrated increased thermal stability up to 400 °C (Mietrach et al., 2009).

Eigenschaften

IUPAC Name |

5-bromo-2-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLVDGTVIOCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569251 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylbenzene-1-sulfonic acid | |

CAS RN |

56919-17-6 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)